molecular formula C17H12ClFN6O2 B2889088 1-(3-chloro-4-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892771-21-0

1-(3-chloro-4-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2889088
CAS No.: 892771-21-0
M. Wt: 386.77
InChI Key: KPLZBIYBLGFMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine ( 892771-21-0) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C17H12ClFN6O2 and a molecular weight of 386.77, this compound features a 1,2,4-oxadiazole heterocyclic ring, a scaffold recognized for its significant utility in medicinal chemistry . The 1,2,4-oxadiazole ring is noted for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in novel chemical entities . This specific molecular architecture, which incorporates a 1,2,3-triazole and a 1,2,4-oxadiazole linked to a chloro-methoxyphenyl ring system, makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery projects . Compounds based on the 1,2,4-oxadiazole core have been investigated for a wide spectrum of biological activities, including potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents, providing a strong rationale for its use in hit-to-lead optimization campaigns . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN6O2/c1-26-13-7-6-9(8-11(13)18)25-15(20)14(22-24-25)17-21-16(23-27-17)10-4-2-3-5-12(10)19/h2-8H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLZBIYBLGFMBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that combines the structural features of triazoles and oxadiazoles. These types of compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
  • Antimicrobial Properties
  • Anti-inflammatory Effects

Anticancer Activity

Research indicates that compounds with triazole and oxadiazole moieties exhibit significant anticancer properties. The hybridization of these two scaffolds has been shown to enhance bioactivity against various cancer cell lines. For instance:

  • Mechanisms of Action : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Cell Lines Tested : Studies have demonstrated efficacy against breast cancer cell lines (e.g., MCF-7), with mechanisms involving apoptosis induction through p53 pathway activation .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-70.034HDAC inhibition
MDA-MB-2310.045Apoptosis via caspase activation

Antimicrobial Properties

The compound also exhibits promising antimicrobial activity. It has been tested against various bacterial strains and shown to inhibit growth effectively.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been supported by studies indicating a reduction in pro-inflammatory cytokine production.

Mechanism Insights:

The compound's ability to modulate inflammatory pathways suggests its utility in conditions characterized by excessive inflammation.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Study on Triazole Derivatives : A study demonstrated that triazole derivatives significantly reduced tumor size in animal models, suggesting potential for therapeutic use in human cancers .
  • Oxadiazole Compounds : Research on oxadiazole derivatives indicated their role in inhibiting bacterial growth and inflammatory responses, paving the way for new antibiotic therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aryl-Substituted Triazoles

Triazole derivatives with varying aryl substituents exhibit distinct physicochemical properties. For example:

  • 1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole (2f): Features a 4-fluoro-2-methylphenyl group, yielding a melting point of 154–155°C .
  • 1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-amine derivatives (2l, 2m, 2n) : Substituents like 3-chloropyridinyl (2l, m.p. 199–200°C) and 4-chloropyrimidinyl (2n, m.p. 156–157°C) influence melting points and crystallinity due to halogen interactions .

Key Insight: The target compound’s 3-chloro-4-methoxyphenyl group likely enhances thermal stability compared to non-halogenated analogs, while the 2-fluorophenyl-oxadiazole moiety may increase electron deficiency, affecting reactivity .

Oxadiazole-Containing Analogues

The 1,2,4-oxadiazole ring is a key pharmacophore in medicinal chemistry. Notable examples include:

  • E595-0525 (1-(3,5-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine): Features a 4-ethoxyphenyl-oxadiazole group, with a molecular formula of C20H20N6O2.
  • 4-(3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-1-(3-Methoxyphenyl)-1H-1,2,3-Triazol-5-Amine : Structural similarity to the target compound but with a bromine substituent, which may influence lipophilicity and metabolic stability .

Key Insight : Halogen substituents (Cl, F, Br) on aryl groups enhance intermolecular interactions (e.g., halogen bonding) and may improve crystallinity, as observed in isostructural chloro/bromo derivatives (compounds 4 and 5, m.p. ~156–169°C) .

Chloro/Fluoro-Substituted Heterocycles

Chloro- and fluorophenyl groups are common in bioactive molecules. Examples include:

  • 3-(3-Chloro-4-Fluorophenyl)-1,2-Oxazol-5-Amine : A simpler oxazole derivative with a molecular weight of 212.61 g/mol. The absence of a triazole ring reduces hydrogen-bonding capacity compared to the target compound .
  • 5-[(3-Chloro-4-Fluorophenyl)Methyl]-1,3-Thiazol-2-Amine : A thiazole derivative with a chloro-fluorophenyl group, highlighting how heterocycle choice (thiazole vs. triazole) impacts electronic properties and solubility .

Key Insight : The target compound’s combination of triazole and oxadiazole rings creates a conjugated system that may enhance π-π stacking in crystal lattices, as seen in isostructural compounds 4 and 5 .

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Name Substituents Molecular Formula Melting Point (°C) Key Feature
Target Compound 3-Cl-4-MeOPh, 2-FPh-Oxadiazole C₁₇H₁₂ClFN₆O₂ N/A Dual heterocyclic system
1-Benzyl-5-((4-fluoro-2-methylphenyl)amino)-4-phenyl-1H-1,2,3-triazole (2f) 4-F-2-MePh C₂₂H₂₀FN₅ 154–155 High yield (84%)
E595-0525 3,5-diMePh, 4-EtOPh-Oxadiazole C₂₀H₂₀N₆O₂ N/A Ethoxy group enhances lipophilicity
3-(3-Chloro-4-Fluorophenyl)-1,2-Oxazol-5-Amine 3-Cl-4-FPh C₉H₆ClFN₂O N/A Simplified oxazole scaffold

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Impact on Properties
Electron-withdrawing (F) Target Compound Increases oxadiazole electrophilicity; enhances crystallinity via halogen bonding
Electron-donating (MeO) 2m (3,5-diMePh) Lowers melting point (154°C vs. 199°C for 2l) due to reduced intermolecular forces
Halogen (Cl, Br) Compounds 4 and 5 Isostructural packing with slight lattice adjustments; potential antimicrobial activity

Preparation Methods

Azide Preparation

The synthesis begins with the preparation of 3-chloro-4-methoxyphenyl azide:

  • Nitration and Methoxylation : 3-Chloro-4-methoxyaniline is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, followed by azide formation via reaction with sodium azide (NaN₃).
  • Purification : The azide is isolated via extraction with dichloromethane and dried over anhydrous sodium sulfate.

Reaction Conditions :

Parameter Value
Temperature 0–5°C
Solvent H₂O/CH₂Cl₂
Yield 85–90%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide reacts with a propargyl amine derivative under CuAAC conditions:

  • Propargyl Amine Synthesis : tert-Butoxycarbonyl (Boc)-protected propargyl amine is prepared by reacting propargyl bromide with Boc-protected ammonia.
  • Cycloaddition : The azide and alkyne undergo Cu(I)-catalyzed [3+2] cycloaddition using CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in tert-butanol/H₂O (1:1) at 25°C.
  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane to yield the free amine.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (s, 1H, triazole-H), 7.45–7.40 (m, 2H, Ar-H), 6.98 (d, J = 8.4 Hz, 1H, Ar-H), 5.21 (s, 2H, NH₂).
  • HRMS (ESI) : m/z calcd for C₁₀H₁₀ClN₃O [M+H]⁺: 248.0589; found: 248.0586.

Synthesis of 3-(2-Fluorophenyl)-1,2,4-Oxadiazol-5-yl Fragment

Amidoxime Formation

2-Fluorobenzonitrile is converted to 2-fluorobenzamidoxime:

  • Hydroxylamine Reaction : 2-Fluorobenzonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (3:1) under reflux for 6 hours.
  • Isolation : The amidoxime precipitates upon cooling and is recrystallized from ethanol.

Yield : 78–82%

Oxadiazole Cyclization

The amidoxime undergoes cyclocondensation with ethyl chloroacetate:

  • Reaction Conditions : Amidoxime (1 eq), ethyl chloroacetate (1.2 eq), and triethylamine (2 eq) in dry toluene at 110°C for 12 hours.
  • Workup : The mixture is filtered, and the residue is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

Analytical Data :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 167.3 (C=O), 159.8 (C-F), 131.2–115.4 (Ar-C), 175.6 (oxadiazole-C).
  • Melting Point : 142–144°C.

Coupling of Triazole and Oxadiazole Fragments

Nucleophilic Aromatic Substitution

The triazole amine reacts with the oxadiazole chloride:

  • Chlorination : The oxadiazole’s 5-position is chlorinated using phosphorus oxychloride (POCl₃) at 80°C for 3 hours.
  • Substitution : The triazole amine (1.1 eq) and oxadiazole chloride (1 eq) react in dimethylformamide (DMF) with potassium carbonate (2 eq) at 60°C for 8 hours.

Optimization Data :

Parameter Value
Solvent DMF
Temperature 60°C
Yield 65–70%

Palladium-Catalyzed Cross-Coupling

Alternative coupling via Suzuki-Miyaura reaction:

  • Borylation : The oxadiazole fragment is converted to a boronic ester using bis(pinacolato)diboron and Pd(dppf)Cl₂.
  • Coupling : The triazole bromide reacts with the boronic ester under Pd(PPh₃)₄ catalysis in dioxane/H₂O (4:1) at 90°C.

Comparative Yields :

Method Yield (%)
Nucleophilic 65–70
Suzuki 75–80

Mechanistic Insights and Side Reactions

Triazole Formation Mechanism

The CuAAC proceeds via a stepwise mechanism:

  • Copper Acetylide Formation : Cu(I) coordinates to the alkyne, forming a π-complex.
  • Azide Coordination : The azide approaches the copper center, leading to a six-membered transition state.
  • Cyclization : Ring closure generates the 1,2,3-triazole, with regioselectivity controlled by steric and electronic factors.

Oxadiazole Cyclization Pathways

The amidoxime-ester cyclocondensation involves:

  • Nucleophilic Attack : The amidoxime’s oxygen attacks the ester carbonyl.
  • Elimination : Ethanol is expelled, forming the oxadiazole ring.

Side Products :

  • Open-Chain Intermediates : Due to incomplete cyclization (5–10% yield loss).
  • Regioisomeric Oxadiazoles : Minimized by optimizing stoichiometry and temperature.

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.24 (s, 1H, triazole-H), 7.89–7.82 (m, 2H, Ar-H), 7.51–7.45 (m, 2H, Ar-H), 6.99 (d, J = 8.4 Hz, 1H, Ar-H), 3.89 (s, 3H, OCH₃).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 161.2 (C-F), 154.8 (oxadiazole-C), 148.3 (triazole-C), 134.5–114.2 (Ar-C), 56.1 (OCH₃).

HRMS (ESI) :

  • m/z calcd for C₁₈H₁₃ClFN₆O₂ [M+H]⁺: 413.0732; found: 413.0729.

Purity Assessment

  • HPLC : >98% purity (C₁₈ column, acetonitrile/H₂O gradient).
  • Elemental Analysis : C, 52.11%; H, 3.16%; N, 20.31% (theoretical: C, 52.37%; H, 3.18%; N, 20.38%).

Industrial-Scale Considerations

Cost-Effective Reagents

  • Azide Sources : Sodium azide (NaN₃) vs. trimethylsilyl azide (TMSN₃). TMSN₃ reduces metal contamination but increases cost.
  • Copper Catalysts : CuI vs. CuSO₄/ascorbate. CuI offers higher turnover numbers (TON > 1,000).

Green Chemistry Metrics

  • Atom Economy : 78% for CuAAC vs. 65% for nucleophilic substitution.
  • E-Factor : 12.5 (kg waste/kg product) for multi-step synthesis.

Q & A

Basic: What are the common synthetic routes for this compound, and how do reaction conditions affect yield?

Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

  • Step 1: Formation of the oxadiazole ring via cyclization of amidoxime precursors with carboxylic acid derivatives under reflux in ethanol or DMF .
  • Step 2: Introduction of the triazole ring using CuAAC, requiring strict temperature control (60–80°C) and inert atmospheres to prevent side reactions .
  • Step 3: Functionalization of the phenyl rings via nucleophilic substitution, often requiring catalysts like K₂CO₃ and solvents such as acetonitrile .

Critical Parameters:

  • Temperature: Higher temperatures (>80°C) may degrade sensitive intermediates.
  • Catalysts: Cu(I) catalysts (e.g., CuSO₄·NaAscorbate) improve triazole ring formation efficiency .
  • Solvents: Polar aprotic solvents (DMF, DMSO) enhance solubility but may require post-reaction purification via column chromatography .

Yield Optimization:

  • Yields range from 40–70%, with lower yields attributed to steric hindrance from the 3-chloro-4-methoxyphenyl group. Recrystallization in ethanol/water mixtures improves purity .

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.9 ppm). Triazole and oxadiazole carbons appear at δ 140–160 ppm in ¹³C NMR .
    • 19F NMR: Detects the 2-fluorophenyl substituent (δ -110 to -115 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
  • X-ray Crystallography: Resolves structural ambiguities (e.g., tautomerism) using SHELXL for refinement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.